TRV-7019

SPECT Imaging Alzheimer's Disease Model Blood-Brain Barrier Penetration

TRV-7019 is the procurement manager's clear choice for longitudinal, non-invasive SPECT imaging of butyrylcholinesterase (BChE). Unlike generic PET probes requiring an on-site cyclotron, its [123I] label's 13.2-hour half-life enables centralized production and regional multi-site distribution, saving infrastructure costs. Crucially, its non-inhibitory binding mechanism ensures enzyme activity is measured without perturbation, providing a true baseline for Alzheimer's progression studies in models like the 5XFAD mouse. Don't settle for analogs with unpredictable kinetics (e.g., TRV-7005/7006); choose the validated, BBB-penetrant standard for quantifying BChE density directly.

Molecular Formula C14H12INO3
Molecular Weight 369.15 g/mol
Cat. No. B10857385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV-7019
Molecular FormulaC14H12INO3
Molecular Weight369.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(=O)OCC2=CC=C(C=C2)I
InChIInChI=1S/C14H12INO3/c1-18-13-4-2-3-12(16-13)14(17)19-9-10-5-7-11(15)8-6-10/h2-8H,9H2,1H3
InChIKeyAVKHPDWARYICID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRV-7019: Baseline Characterization of a BBB-Penetrable SPECT Radioligand for Butyrylcholinesterase Imaging


TRV-7019, chemically identified as (p-[123I]iodophenyl)methyl 6-methoxy-2-pyridinecarboxylate, is a radioligand specifically engineered for brain imaging [1]. It is a butyrylcholinesterase (BChE)-targeting compound capable of crossing the blood-brain barrier (BBB), designed for use in single-photon emission computed tomography (SPECT) to visualize BChE distribution and density . The compound's molecular formula is C14H12INO3 with a molecular weight of 369.15 .

TRV-7019: Why Generic Substitution with Other BChE Probes is Scientifically Invalid


Procurement decisions for BChE imaging agents cannot rely on generic substitution due to fundamental differences in imaging modality, target selectivity, and pharmacokinetic properties. TRV-7019 is designed as a SPECT radioligand, whereas many other BChE probes are intended for positron emission tomography (PET) using different radioisotopes (e.g., 18F) [1]. This core distinction dictates the required imaging infrastructure and impacts quantitative measures of uptake, clearance, and non-specific binding. Furthermore, in-class analogs, such as TRV-7005 and TRV-7006 described in the same patent family, exhibit varying brain uptake and clearance kinetics in mouse models, underscoring that small structural modifications result in significant in vivo performance divergence that cannot be predicted a priori [2].

TRV-7019: A Quantitative Evidence Guide for Scientific Procurement and Selection


TRV-7019 vs. In-Class Analogs: Comparative Brain Uptake and Clearance Kinetics in a Murine Model

In a head-to-head comparison within the 5XFAD mouse model of Alzheimer's disease, TRV-7019 demonstrated a distinct kinetic profile relative to the structurally similar compounds TRV-7005 and TRV-7006. While all compounds are BChE-targeting radioligands, TRV-7019 exhibited a unique pattern of brain clearance over time. This difference is illustrated by time-activity curves showing the percentage of peak concentration (%Cmax) remaining in the brain [1]. This data provides a direct, quantifiable basis for differentiating TRV-7019's in vivo behavior from its closest structural analogs.

SPECT Imaging Alzheimer's Disease Model Blood-Brain Barrier Penetration Butyrylcholinesterase

TRV-7019 Differentiation by Imaging Modality: SPECT Radioligand for BChE

TRV-7019 is specifically developed as a SPECT radioligand, utilizing the radioisotope iodine-123 ([123I]) [1]. This is a key differentiator from many other BChE-targeted imaging probes that are developed for Positron Emission Tomography (PET) using radioisotopes like fluorine-18 (18F) or carbon-11 (11C) [2]. The choice of radioisotope dictates fundamental parameters such as physical half-life, emission properties, and radiosynthesis complexity, which in turn determine the clinical and preclinical applicability of the tracer.

SPECT Imaging PET Imaging Radioligand Butyrylcholinesterase Iodine-123

TRV-7019 as a Non-Inhibitory BChE Binder: A Mechanism Differentiator

TRV-7019 is characterized as a selective radioligand for butyrylcholinesterase (BChE) that binds the enzyme in the brain without inhibiting its activity . This is a critical functional distinction from other BChE probes that may act as enzyme inhibitors. Binding without inhibition allows for the visualization of BChE distribution and density via PET or SPECT imaging without altering the enzyme's physiological function, which is crucial for accurately quantifying enzyme levels in disease states.

Butyrylcholinesterase Enzyme Activity Radioligand Binding Pharmacodynamics

TRV-7019: Best Research and Industrial Application Scenarios Based on Verified Evidence


Longitudinal Monitoring of Alzheimer's Disease Progression in Murine Models

Based on its established use in 5XFAD mice, a key application for TRV-7019 is the non-invasive, longitudinal monitoring of BChE expression changes during Alzheimer's disease progression using SPECT imaging [1]. Its distinct brain clearance kinetics, relative to analogs like TRV-7005 and TRV-7006, make it a suitable candidate for studies where the imaging time window and signal-to-background ratio are critical for quantifying disease-related alterations in enzyme density [1].

Preclinical Research Requiring Centralized Radiopharmaceutical Production and Regional Distribution

The SPECT modality and the 13.2-hour half-life of [123I]-labeled TRV-7019 make it a practical choice for research institutions that do not have an on-site cyclotron or radiochemistry facility [1]. This logistical advantage allows for centralized production of the radioligand and its subsequent distribution to multiple imaging sites within a region, facilitating multi-center preclinical studies [2].

Quantitative BChE Imaging Studies Requiring Non-Interfering Probes

For studies aiming to precisely quantify BChE density or distribution without perturbing the cholinergic system, TRV-7019's non-inhibitory binding mechanism is a key selection criterion . This property ensures that the administration of the radioligand does not itself alter the enzyme activity that is being measured, thereby providing a more accurate baseline for assessing disease states or therapeutic interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRV-7019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.